Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt, commonly referred to by its chemical name, is a complex compound with significant biological and chemical relevance. It is characterized by a molecular formula of and a molecular weight of approximately 390.39 g/mol. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biochemical processes. The presence of carboxymethoxy and octylamine functional groups enhances its solubility and reactivity, making it suitable for various applications in biochemistry and pharmaceuticals .
The chemical behavior of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt can be influenced by its functional groups. Key reactions include:
These reactions are essential for its manipulation in synthetic pathways and applications in drug formulation .
Glycine derivatives, including this compound, exhibit various biological activities. They can function as:
The specific biological activity of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt remains an area of ongoing research but suggests potential therapeutic applications.
Synthesis of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt typically involves multi-step organic synthesis techniques:
This multi-step process requires careful control of reaction conditions to maximize yield and purity .
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt has diverse applications:
Studies investigating the interactions of glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt with other compounds have highlighted its potential as a chelating agent. It can effectively bind metal ions, which may enhance its utility in detoxification processes or as a stabilizing agent in formulations. Additionally, research into its interactions with biological macromolecules suggests potential roles in enzyme activity modulation .
Several compounds share structural similarities with glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
Glycine, N-[2-(carboxymethyl)-N-(hydroxyethyl)] | 62099-15-4 | Hydroxyethyl group enhances solubility |
N-(Carboxymethyl)-N-[2-(hydroxyethyl)]glycine | 68140-95-4 | Contains hydroxyl group for additional reactivity |
Disodium ethylenediaminetetraacetic acid | 6381-92-6 | Known for strong chelating properties |
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt is unique due to its combination of both hydrophilic (carboxymethoxy and hydroxyethyl) and hydrophobic (octylamine) characteristics. This duality allows it to function effectively in both aqueous environments and lipid-based systems, making it versatile for various applications not fully addressed by similar compounds .